1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine
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Overview
Description
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic organic compound that features a unique combination of a thiophene ring, a benzoyl group, and an azetidine ring with a trifluoroethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The thiophene derivative is then subjected to further functionalization to introduce the benzoyl group and the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can yield benzyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: It may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is not well understood, but it is likely to involve interactions with specific molecular targets. The thiophene ring and benzoyl group may interact with proteins or enzymes, while the trifluoroethoxy group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.
Benzoyl derivatives: Compounds such as benzoyl chloride and benzoyl peroxide share the benzoyl group.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid and 3-azetidinone share the azetidine ring structure.
Uniqueness
1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine is unique due to the combination of these three functional groups in a single molecule. This unique structure may confer specific properties that are not found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)10-22-14-7-20(8-14)15(21)12-3-1-11(2-4-12)13-5-6-23-9-13/h1-6,9,14H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIMDJIJKIRCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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